molecular formula C27H36O2 B12650813 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] CAS No. 93893-69-7

2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]

Cat. No.: B12650813
CAS No.: 93893-69-7
M. Wt: 392.6 g/mol
InChI Key: ODSONVOAQPNSEB-UHFFFAOYSA-N
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Description

2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] is a phenolic compound belonging to the bisphenol class, where two substituted xylenol groups are bridged by a methylene linkage. This structural motif is characteristic of a Mannich base, a class known for its diverse biological and industrial applications . The cyclopentyl substituents on the phenolic rings are designed to enhance the compound's steric bulk and lipid solubility, which can directly influence its performance as a stabilizer. Compounds of this structural class are primarily investigated for their role as antioxidants and stabilizers in material science . Researchers value them for their ability to donate a phenolic hydrogen atom to scavenge free radicals, thereby inhibiting the oxidative degradation of polymers and other organic materials . The specific substitution with cyclopentyl groups is intended to optimize its compatibility and persistence within various polymer matrices. In laboratory settings, this chemical serves as a crucial reagent for studying the mechanisms of antioxidant action and for developing new stabilization formulations for plastics, elastomers, and synthetic fuels. It is strictly for use in controlled research by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93893-69-7

Molecular Formula

C27H36O2

Molecular Weight

392.6 g/mol

IUPAC Name

6-cyclopentyl-2-[(3-cyclopentyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol

InChI

InChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3

InChI Key

ODSONVOAQPNSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] typically involves the condensation of 6-cyclopentyl-3,4-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out by heating the reactants to a temperature range of 130-160°C, followed by a heat preservation dehydration reaction for 1-4 hours. A catalyst is then added, and the mixture is further heated to 160-190°C while maintaining the reaction for 2-5 hours .

Industrial Production Methods

In industrial settings, the production process is optimized to achieve high yields and purity. The reaction mixture is cooled, neutralized, and subjected to alcohol precipitation, followed by filtration and drying. This method ensures a product yield of over 92%, with the purity of the final product reaching 99.5% .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] 93840-42-7 C₃₁H₄₄O₂ 448.68 Cyclopentyl, tert-butyl Phenolic hydroxyl
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) 119-47-1 C₂₃H₃₂O₂ 340.50 tert-Butyl, methyl Phenolic hydroxyl
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) 6864-37-5 C₁₅H₂₈N₂ 236.40 Cyclohexyl, methyl Primary amine

Key Observations :

  • The target compound and 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) share a phenolic backbone but differ in substituents (cyclopentyl vs. methyl/tert-butyl), affecting steric bulk and solubility .
  • 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) is an amine-based analogue with a methylene bridge but lacks phenolic groups, resulting in distinct reactivity and toxicity profiles .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)
Molecular Weight 448.68 340.50 236.40
Boiling Point 488.5 ± 40.0 °C (predicted) Not reported Not reported
Solubility Not reported Soluble in organic solvents (e.g., ethanol) Low water solubility, miscible in polar solvents
Storage Not specified Store at RT under argon Typically stored under inert conditions

Key Observations :

  • The higher molecular weight and cyclopentyl groups in the target compound likely reduce volatility compared to the tert-butyl/methyl analogue .
  • The amine-based analogue exhibits basicity (pKa ~10–11 for primary amines), contrasting with the phenolic compounds’ weak acidity .

Toxicological Profiles

Table 3: Toxicity Endpoints and Exposure Risks

Compound Reproductive Toxicity Developmental Toxicity Human Exposure Risk
2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] No direct data; phenolic antioxidants generally show low toxicity No direct data Low risk due to high molecular weight and low volatility
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) Not reported; used as antioxidant with GRAS status Not reported Minimal migration in food-contact materials
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) Reduced implantation sites in rodents Uncertain significance (e.g., postnatal loss) Low migration from cross-linked systems

Key Observations :

  • The amine-based analogue shows reproductive toxicity (e.g., reduced implantation sites) but lacks conclusive developmental toxicity data .
  • Phenolic compounds like the target are less likely to migrate from materials due to low vapor pressure and high molecular weight, aligning with findings for the tert-butyl/methyl analogue .

Biological Activity

2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] is an organic compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antioxidant properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

PropertyDetails
IUPAC Name 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]
Molecular Formula C22H30O2
Molecular Weight 342.48 g/mol
CAS Number Not widely available

The compound features a methylene bridge connecting two 6-cyclopentyl-3,4-xylenol moieties, which contributes to its unique biological properties.

The biological activity of 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] primarily stems from its ability to act as an antioxidant . It neutralizes free radicals and reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the phenolic structure, stabilizing free radicals and preventing cellular damage .

Antioxidant Properties

Research indicates that 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] exhibits significant antioxidant activity. In vitro studies have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress markers in various cell lines. This property is critical in protecting against conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Potential Therapeutic Applications

  • Cancer Research : The compound has been investigated for its potential role in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancerous cells. Studies have shown that it can modulate signaling pathways involved in tumor growth and metastasis .
  • Neuroprotection : Given its antioxidant capabilities, there is ongoing research into its neuroprotective effects. It may help mitigate oxidative damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several case studies have highlighted the efficacy of 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] in various experimental setups:

  • In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The IC50 values indicated potent activity at low concentrations .
  • Animal Models : In rodent models of oxidative stress-induced injury, administration of the compound resulted in reduced markers of oxidative damage and improved functional outcomes compared to untreated controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol], it is useful to compare it with structurally similar compounds:

CompoundAntioxidant ActivityIC50 (µM)Notes
2,4-Di-tert-butylphenolModerate15Less potent than 2-MBXY
2,4,6-Tri-tert-butylphenolHigh5More sterically hindered
2-Methoxyphenol (Guaiacol)Low>50Significantly less effective

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